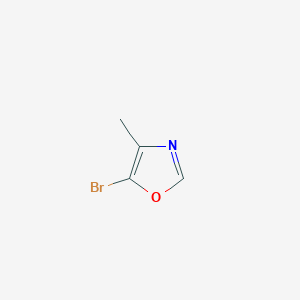

5-Bromo-4-methyloxazole

Übersicht

Beschreibung

5-Bromo-4-methyloxazole is a useful research compound. Its molecular formula is C4H4BrNO and its molecular weight is 161.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as receptor binding, post-receptor effects, and chemical interactions .

Pharmacokinetics

Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination, and these processes determine the onset, duration, and intensity of a drug’s effect .

Result of Action

Similar compounds are known to produce various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It is known that various factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

5-Bromo-4-methyloxazole plays a significant role in biochemical reactions, particularly in the synthesis of bradykinin B2 receptor antagonists, which are used in the therapeutic treatment of hereditary diseases . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a reagent in the synthesis of indole phytoalexins, which exhibit antiproliferative and cytotoxic activities against cancer cell lines . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds and participate in cycloaddition reactions, thereby influencing the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has demonstrated antiproliferative activity against various human cancer cell lines, including melanoma and colon carcinoma . It induces apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. Additionally, this compound affects cellular metabolism by altering the expression of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition results in reduced glucose production and altered metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the temporal effects of this compound on cellular function have been observed to vary, with initial exposure leading to significant changes in cell signaling and metabolism, followed by a gradual return to baseline levels as the compound is metabolized and cleared from the system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of cancer cell proliferation and the modulation of metabolic pathways . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The primary enzymes involved in the metabolism of this compound include cytochrome P450 oxidases and transferases, which catalyze the conversion of the parent compound into more water-soluble forms for elimination. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . The localization of this compound within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes. For example, the accumulation of this compound in the nucleus can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes.

Biologische Aktivität

5-Bromo-4-methyloxazole is a heterocyclic compound that has gained considerable attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure containing nitrogen and oxygen atoms, along with a bromine atom and a methyl group. Its molecular formula is with a molecular weight of approximately 173.01 g/mol. The compound typically appears as a pale yellow solid and is soluble in organic solvents like chloroform and methanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrates inhibition of bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

Anticancer Activity

The anticancer properties of this compound have been evaluated in various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT-116).

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT-116 | 10 |

The mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Notably, the compound has been shown to cause G2/M phase arrest in MCF-7 cells, correlating with its ability to inhibit tubulin polymerization.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines and may modulate pathways involved in inflammation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis rates, particularly in MCF-7 cells where it induced G2/M arrest at concentrations as low as 15 µM.

- Antimicrobial Efficacy : In an investigation into its antimicrobial properties, the compound was found effective against MRSA infections in murine models, showcasing its potential as an alternative treatment for resistant bacterial strains.

- Inflammation Modulation : Research indicated that administration of this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its role in mitigating inflammatory responses.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromo-4-methyloxazole serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique substitution pattern allows for various synthetic transformations, including:

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles (e.g., amines, thiols) to create derivatives with diverse functional groups.

- Rearrangement Reactions: It can undergo rearrangements to form other heterocycles or functionalized compounds.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications:

- Antimicrobial Activity: Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Enzyme Inhibition: The compound has been studied as a potential inhibitor of specific enzymes involved in disease pathways, contributing to drug discovery efforts.

Biological Research

The compound is also utilized in biological assays and studies:

- Biochemical Probes: It acts as a probe in biochemical assays to study enzyme activity and interactions with biological macromolecules.

- Pharmacological Studies: Ongoing research investigates its effects on various biological targets, including receptor binding and signaling pathways.

Synthesis Routes

The synthesis of this compound typically involves bromination reactions. Common methods include:

-

Bromination of 4-Methyloxazole:

- Bromine or N-bromosuccinimide (NBS) is used as the brominating agent.

- The reaction is conducted under controlled conditions to ensure selective bromination at the 5th position.

-

Industrial Production:

- Large-scale production utilizes automated reactors with stringent control over reaction parameters to maximize yield and purity.

Case Study 1: Antimicrobial Applications

A study published in Journal of Antibiotics investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, inhibiting biofilm formation and bacterial growth .

Case Study 2: Enzyme Inhibition Mechanism

Research detailed in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which this compound inhibits specific enzymes involved in cancer progression. The study demonstrated that the compound binds effectively to the active site of these enzymes, leading to reduced activity .

Eigenschaften

IUPAC Name |

5-bromo-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENPJFQTCNAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.